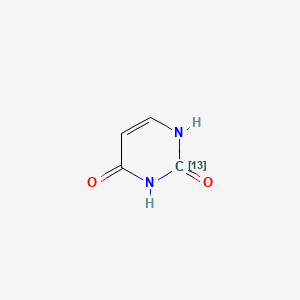

Uracil C-13, 2-

Description

Fundamental Principles of Stable Isotope Labeling in Biological Systems

Stable isotope labeling is a technique that utilizes non-radioactive isotopes to trace the metabolic fate of molecules within a biological system. creative-proteomics.comontosight.ai Isotopes are variants of a particular chemical element which differ in neutron number. While they share the same number of protons and electrons, and thus nearly identical chemical properties, their difference in mass allows them to be distinguished by analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. ontosight.aimetwarebio.com

The core principle of stable isotope labeling lies in introducing a compound containing a stable isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into a biological system. nih.gov These labeled molecules, or tracers, are then incorporated into various metabolic pathways. By tracking the distribution and transformation of these isotopes into downstream metabolites, researchers can map and quantify the flow of atoms through these pathways. creative-proteomics.commaastrichtuniversity.nl This method provides a dynamic view of metabolism that is not achievable with traditional biochemical assays. nih.gov

Advantages of ¹³C Isotopic Enrichment for Molecular and Metabolic Studies

Carbon-13 (¹³C) is a stable isotope of carbon that has become a cornerstone of metabolic research for several key reasons. nih.govisotope.com One of the primary advantages of ¹³C is its low natural abundance (approximately 1.1%), which means that the introduction of ¹³C-labeled substrates results in a strong and easily detectable signal against a low background. nih.gov This high signal-to-noise ratio allows for sensitive and accurate quantification of metabolic fluxes.

Furthermore, carbon forms the backbone of most biological molecules, making ¹³C an ideal tracer for a wide array of metabolic pathways, including central carbon metabolism, amino acid synthesis, and fatty acid metabolism. nih.govresearchgate.net The use of ¹³C-labeled precursors, such as [U-¹³C₆]glucose or [U-¹³C₅]glutamine, enables researchers to follow the journey of carbon atoms through glycolysis, the tricarboxylic acid (TCA) cycle, and into the biosynthesis of nucleotides, amino acids, and lipids. nih.gov

Another significant advantage of ¹³C is its non-radioactive nature, which makes it safe for use in a wide range of in vitro and in vivo studies, including those involving human subjects. maastrichtuniversity.nl This safety profile, combined with the ability to provide detailed information on metabolic dynamics, has made ¹³C a preferred choice for clinical research into diseases such as cancer, diabetes, and inherited metabolic disorders. maastrichtuniversity.nlisotope.com

Finally, the analysis of ¹³C labeling patterns by mass spectrometry and NMR spectroscopy can provide detailed information about which specific pathways are active. nih.gov For instance, the specific positions of ¹³C atoms in a metabolite can reveal the activity of parallel or cyclical pathways, offering a level of detail that is difficult to obtain with other methods. nih.gov

Historical Context and Evolution of Isotope Tracer Methodologies

The concept of using isotopes as tracers dates back to the early 20th century with the work of Georg de Hevesy, who used radioactive lead isotopes to study chemical processes. researchgate.net The discovery of stable isotopes and the development of mass spectrometry by pioneers like J.J. Thomson and Francis Aston further paved the way for their use in biological research. nih.govbritannica.com

Early applications of stable isotopes, such as deuterium and nitrogen-15, by researchers like Rudolf Schoenheimer and David Rittenberg in the 1930s and 1940s, revolutionized the understanding of metabolism by demonstrating the dynamic state of body constituents. nih.gov However, the post-war availability of radioisotopes like carbon-14 (B1195169) led to their widespread adoption due to the relative ease of detection. nih.gov

The resurgence of stable isotope tracers, particularly ¹³C, in recent decades can be attributed to advancements in analytical instrumentation, most notably high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. nih.govresearchgate.net These technological leaps have made the detection and analysis of stable isotopes more sensitive, precise, and accessible, leading to a new era of metabolic research. nih.gov Today, stable isotope tracing is a powerful and routine method used across various scientific disciplines to unravel the complexities of biological systems. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(213C)1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN[13C](=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189336 | |

| Record name | Uracil C-13, 2- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35803-45-3 | |

| Record name | Uracil C-13, 2- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035803453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil C-13 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil C-13, 2- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URACIL 2C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZF8J4VAIK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Isotopic Characterization of Uracil 2 13c

Chemical Synthesis Methodologies for Site-Specific 13C-Labeling

The targeted synthesis of Uracil-2-13C relies on building the pyrimidine (B1678525) ring from precursors that carry the isotopic label in the desired position. A common and effective strategy involves the use of [13C]-urea as the labeled starting material.

One established method is a two-step synthesis that can be performed on a multigram scale. researchgate.net This process begins with the condensation reaction of [13C]-urea with a suitable three-carbon unit, such as malic acid, in the presence of fuming sulfuric acid. This cyclization reaction directly forms the pyrimidine ring structure. The subsequent treatment of the reaction intermediate with polyphosphoric acid (PPA) and then aqueous sodium solution yields [2-13C]-uracil. researchgate.net This approach is not only effective for producing Uracil-2-13C but is also adaptable for synthesizing various isotopically labeled uracil (B121893) analogs. researchgate.net

Another versatile approach allows for the selective placement of 13C (and/or 15N) labels at various positions in the pyrimidine ring, including the C2 position, by starting with appropriately labeled urea. nih.gov The core principle remains the construction of the pyrimidine ring from a labeled precursor, ensuring the 13C atom is incorporated specifically at the second carbon of the heterocyclic ring. researchgate.netnih.gov

Chemo-Enzymatic Approaches for Ribonucleoside and Nucleotide Synthesis

While chemical synthesis provides the labeled nucleobase, producing the corresponding ribonucleoside (uridine) and ribonucleotide (uridine triphosphate, UTP) often employs a more efficient and elegant chemo-enzymatic strategy. nih.govnih.gov This hybrid approach combines the precision of chemical synthesis for the labeled base with the specificity of enzymatic reactions for subsequent glycosylation and phosphorylation. nih.govnih.gov

The process typically involves two key enzymatic steps:

Ribosylation: The chemically synthesized Uracil-2-13C is coupled to 5-phosphoribosyl-1-pyrophosphate (PRPP). This reaction is catalyzed by the enzyme uracil phosphoribosyltransferase (UPRT), which forms uridine-5'-monophosphate (UMP). nih.gov

Phosphorylation: The resulting [2-13C]-UMP is then sequentially phosphorylated to uridine-5'-diphosphate (B1205292) (UDP) and finally to uridine-5'-triphosphate (UTP) using specific kinases. nih.gov

Assessment of Isotopic Purity and Enrichment

Verifying the successful and specific incorporation of the 13C label is a critical quality control step. Two primary analytical techniques are employed for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) is used to determine the isotopic enrichment, which is the percentage of molecules that contain the 13C isotope. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the labeled compound from unlabeled species and measure the mass difference. researchgate.netmdpi.com Isotope Ratio Mass Spectrometry (IRMS) provides high-precision measurements of the 13C/12C ratio, confirming the level of enrichment. researchgate.netnih.gov Tandem MS can further enhance specificity and provide more detailed labeling information. frontiersin.org For instance, analysis of Uracil-2-13C would show a mass shift of +1 atomic mass unit compared to the unlabeled compound, and the relative intensities of these peaks allow for the calculation of isotopic abundance. acs.orgasm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for confirming the precise location of the isotopic label within the molecule. nih.gov

13C-NMR: A proton-decoupled 13C-NMR spectrum provides a direct method for observing the labeled carbon. libretexts.org For Uracil-2-13C, a significantly enhanced signal will be observed for the C2 carbon relative to the natural abundance signals of the other carbons, confirming the site-specific nature of the labeling. nih.govfrontiersin.org

1H-NMR: The presence of a 13C label can also be observed indirectly in a 1H-NMR spectrum through 1H-13C spin-spin coupling, which causes splitting of signals from adjacent protons.

The table below summarizes the key analytical techniques for characterization.

Table 1: Analytical Techniques for Isotopic Purity and Enrichment Assessment

| Technique | Purpose | Key Findings |

|---|---|---|

| Mass Spectrometry (MS) | Quantifies isotopic enrichment. | Determines the percentage of molecules labeled with 13C by measuring the mass-to-charge ratio. acs.orgasm.org |

| 13C-NMR Spectroscopy | Confirms the position of the 13C label. | Shows a highly intense signal at the chemical shift corresponding to the C2 position of the uracil ring. libretexts.orgfrontiersin.org |

| 1H-NMR Spectroscopy | Provides secondary confirmation of label position. | Reveals scalar coupling (splitting) between the 13C2 nucleus and adjacent protons. nih.gov |

Production Scales and Preparative Considerations for Research Applications

The synthesis of Uracil-2-13C and its derivatives is often tailored to meet the demands of specific research applications, primarily NMR spectroscopy, which requires significant amounts of highly pure, isotopically enriched material. mdpi.com

Chemical syntheses of the labeled uracil base have been successfully scaled to produce multigram quantities. researchgate.net When coupled with highly efficient enzymatic steps, the chemo-enzymatic approach allows for the synthesis of gram quantities of the final labeled nucleotide, [2-13C]-UTP, with high yields. nih.govnih.gov This scale is crucial for in vitro transcription reactions to produce the large amounts of labeled RNA needed for structural and dynamic NMR studies.

A key preparative consideration is the purification of the final product. Following synthesis, methods like medium pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC) are often required to achieve the high chemical purity (>95-98%) necessary for research applications. researchgate.netnih.gov The ability to produce these labeled compounds in-house is a significant advantage, as it allows researchers to create specific and complex labeling patterns that may not be commercially available. mdpi.com

The table below outlines the production scales and yields reported for these methods.

Table 2: Production Scale and Yields for Uracil-2-13C and Derivatives

| Synthesis Stage | Method | Reported Scale | Reported Yield | Reference |

|---|---|---|---|---|

| Labeled Nucleobase | Chemical Synthesis ([13C]-Urea) | Multigram | High Yield (~63% for a derivative) | researchgate.net |

| Labeled Nucleotide | Chemo-enzymatic Synthesis | Gram | >80% | nih.govnih.gov |

| Labeled Nucleotide | Enzymatic Synthesis | - | >60% | nih.gov |

Advanced Spectroscopic and Analytical Methodologies Utilizing Uracil 2 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary beneficiary of Uracil-2-¹³C labeling. The presence of the ¹³C nucleus at a specific site allows for a variety of sophisticated NMR experiments that can elucidate the intricate details of nucleic acid architecture and behavior in solution.

Application in Nucleic Acid Structure Elucidation (RNA, tRNA)

Isotopic labeling with Uracil-2-¹³C has been instrumental in overcoming the challenges of resonance assignment and structure determination in RNA molecules, including transfer RNA (tRNA). springernature.comnsf.gov In early studies, ¹³C enrichment of uracil (B121893), along with other bases, in E. coli tRNA allowed for the observation of distinct signals for the C2 carbons. nih.govoup.com The chemical shifts of these labeled sites are highly sensitive to the local electronic environment, providing crucial restraints for determining the three-dimensional fold of the RNA. nih.govoup.com

The use of ¹³C-labeled nucleotides in conjunction with multidimensional NMR techniques facilitates the tracing of the phosphodiester backbone and the correlation of base and sugar resonances, which is often hampered by severe spectral overlap in unlabeled RNA. nsf.gov For instance, specific labeling of uracil at the C2 position helps to resolve ambiguities in Nuclear Overhauser Effect (NOE) data, leading to more accurate structure calculations. springernature.com This approach has been successfully applied to various RNA molecules, providing high-resolution structural information that is essential for understanding their biological functions. springernature.comnsf.govanr.fr

Probing Molecular Dynamics and Conformational Changes

Uracil-2-¹³C labeling is a key tool for investigating the dynamic nature of nucleic acids. The C2 position of uracil is sensitive to conformational changes, making it an excellent probe for studying processes like base pair opening, loop flexibility, and induced-fit mechanisms upon ligand or protein binding. oup.comoup.combiorxiv.org

Molecular dynamics (MD) simulations, often used in conjunction with NMR data, have revealed that uracil-containing base pairs can adopt multiple stable conformations. For example, studies on RNA duplexes have shown that water-mediated uracil-cytosine pairs can switch between different conformational states that are stable on the nanosecond timescale. Furthermore, the replacement of thymine (B56734) with uracil in DNA can alter the kinetics of base pair opening, a process that is critical for DNA repair mechanisms. oup.com NMR experiments on Uracil-2-¹³C labeled nucleic acids can provide experimental validation for these computationally observed dynamic events. The analysis of ¹³C NMR spectra of labeled tRNA over a range of temperatures has demonstrated significant changes in peak widths, reflecting the unfolding of the molecule and increased motional freedom of the uracil bases. nih.govoup.com

Chemical Shift Perturbations and Relaxation Measurements (T₁, T₂)

Chemical shift perturbations (CSPs) of Uracil-2-¹³C provide a sensitive reporter of changes in the local environment. science.gov The binding of small molecules, proteins, or metal ions to an RNA can induce measurable changes in the ¹³C chemical shift of a nearby uracil residue, allowing for the mapping of binding sites and the characterization of binding affinities. science.govacs.org

Relaxation measurements, specifically the spin-lattice (T₁) and spin-spin (T₂) relaxation times, offer quantitative insights into the molecular motions occurring at the labeled site. libretexts.orgumich.edu T₁ values are related to the fast internal motions of the molecule, while T₂ values are sensitive to slower, larger-scale motions and conformational exchange processes. libretexts.orgumich.edursc.org

| Parameter | Description | Application with Uracil-2-¹³C |

| Chemical Shift Perturbation (CSP) | Change in the resonance frequency of a nucleus upon a change in its chemical environment. | Mapping binding sites of ligands, proteins, and ions on RNA. |

| T₁ (Spin-Lattice Relaxation) | The time constant for the nuclear spins to return to thermal equilibrium along the main magnetic field. It is sensitive to fast molecular motions (picosecond to nanosecond timescale). | Characterizing the fast internal dynamics of the uracil base and the sugar-phosphate backbone. |

| T₂ (Spin-Spin Relaxation) | The time constant for the decay of transverse magnetization due to interactions between nuclear spins. It is sensitive to slower motions and chemical exchange processes (microsecond to millisecond timescale). | Probing conformational exchange and larger-scale motions within the nucleic acid structure. |

Solvent Interaction Studies and Computational Corroboration

The chemical shift of the C2 carbon of uracil is influenced by its interactions with the surrounding solvent molecules. Studies using Uracil-2-¹³C in different solvent systems, such as dimethyl sulfoxide (B87167) (DMSO), have shown that uracil exists as an equilibrium mixture of free molecules and solvated species, where hydrogen bonds are formed between the uracil and solvent molecules. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are often employed to corroborate and interpret the experimental NMR data. researchgate.netijcrt.orgmdpi.com By calculating the theoretical NMR parameters for different solvated structures and comparing them with the experimental chemical shifts, researchers can gain a detailed understanding of the specific hydrogen bonding interactions between uracil and the solvent. researchgate.netacs.org These computational studies can also predict how changes in the solvent environment will affect the stability and conformation of the nucleic acid, providing a powerful synergy between theoretical and experimental approaches. mdpi.com

Mass Spectrometry (MS) for Quantitative and Qualitative Investigations

High-resolution mass spectrometry is another powerful analytical technique that leverages the specific mass difference introduced by Uracil-2-¹³C labeling.

High-Resolution Mass Spectrometry for Isotopic Profiling

High-resolution mass spectrometry (HRMS) can precisely determine the mass of a molecule, allowing for the clear differentiation between unlabeled and ¹³C-labeled species. eurisotop.comacs.org This capability is particularly useful for isotopic profiling in metabolomics studies, where the incorporation of labeled precursors into various metabolites is tracked over time. nih.govresearchgate.net

In the context of nucleic acid analysis, HRMS can be used to verify the incorporation and quantify the enrichment of Uracil-2-¹³C in synthesized or biologically produced RNA. scispace.com This is a critical quality control step for ensuring the reliability of subsequent NMR studies. scispace.com Furthermore, HRMS can be employed to analyze complex mixtures of oligonucleotides, for instance, to identify and quantify impurities that may co-elute during chromatographic separation. acs.org The distinct isotopic signature of Uracil-2-¹³C provides a clear marker for distinguishing between sequences that differ by a single nucleotide, such as the isobaric pair of uracil and cytosine. acs.org

| Technique | Application with Uracil-2-¹³C | Research Finding Example |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic profiling and quantification of labeled nucleic acids. | Verification of 82 atom % ¹³C enrichment at the C2 position of uracil in E. coli tRNA after growth with labeled precursors. scispace.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of labeled oligonucleotides and their impurities. | Direct identification and quantification of co-eluting isobaric impurity ions resulting from the deletion or addition of a uracil nucleotide. acs.org |

| Stable Isotope-Resolved Metabolomics (SIRM) | Tracing the metabolic fate of ¹³C-labeled precursors into nucleotide biosynthesis pathways. | Observation of ¹³C incorporation into the uracil ring of UTP in tracer studies, revealing details of pyrimidine (B1678525) synthesis. nih.gov |

Quantification of Labeled Metabolites and Nucleic Acid Components

The accurate quantification of Uracil-2-13C and its downstream metabolites is fundamental to its application in metabolic research. The primary analytical technique for this purpose is mass spectrometry (MS), often coupled with liquid chromatography (LC) for superior separation and specificity. mdpi.com Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) stands out as a particularly powerful method for the sensitive and efficient quantification of 13C-labeled nucleobases, including uracil, from complex biological matrices. nih.govnih.govasm.org

This methodology allows for the detection of all isotopic species of nucleobases (adenine, guanine, cytosine, thymine, and uracil). nih.govasm.org Research has demonstrated that UHPLC-MS/MS methods are sensitive enough to detect 13C enrichment as low as 1.5 atom% above natural abundance using sample loadings of just one nanogram. nih.govasm.org This high sensitivity is crucial for Stable Isotope Probing (SIP) experiments, where it facilitates the analysis of small amounts of nucleic acids recovered after processes like density gradient ultracentrifugation, thereby optimizing experimental conditions and minimizing the required amount of expensive labeled substrates. nih.gov

In studies tracking pyrimidine metabolism, LC-MS/MS has been successfully used to quantify 13C-uracil and its key catabolites, 13C-5,6-dihydrouracil (13C-DHU) and 13C-β-ureidopropionic acid (13C-UPA), in plasma and urine. nih.gov These methods exhibit robust performance characteristics, as detailed in the table below.

| Analyte | Recovery from Plasma (%) | Limit of Quantification (LOQ) (ng/mL) | Precision (CV%) at non-LOQ | Accuracy at non-LOQ |

|---|---|---|---|---|

| 13C-Uracil | 83–105% | 5 | < 15% | ± 15% |

| 13C-5,6-dihydrouracil (13C-DHU) | 56–74% | 5 | < 15% | ± 15% |

| 13C-β-ureidopropionic acid (13C-UPA) | 23–24% | 50 | < 15% | ± 15% |

Furthermore, in the field of environmental microbiology, tracing 13C from labeled sources into the metabolite pool of soil has proven effective. researchgate.netresearchgate.netosti.gov Temporal patterns in the 13C-enrichment of nucleobases like uracil and thymine have been shown to closely track microbial activity, serving as markers for DNA synthesis and microbial growth. researchgate.netresearchgate.netosti.gov The 13C enrichment in these biomass markers typically stabilized between 5 and 15 atom% by the end of multi-day incubations. researchgate.netresearchgate.netosti.gov

| Parameter | Finding |

|---|---|

| Minimum Sample Requirement | 1.0 to 2.5 ng of nucleic acids |

| Detection Limit | Able to detect all isotopic species in samples with as low as 1.5 atom% 13C above natural abundance |

| Application | Quantification of 13C enrichment in DNA and RNA for Stable Isotope Probing (SIP) |

| Quantified Nucleobases | Adenine, Guanine, Cytosine, Thymine, Uracil |

Isotopic Fractionation Considerations in Measurement

When using stable isotopes like 13C as tracers, it is critical to consider the phenomenon of isotopic fractionation. This refers to the alteration of isotopic ratios (e.g., 13C/12C) that occurs as a result of the mass difference between isotopes during physical and biochemical processes. radiocarbon.com These alterations are a consequence of kinetic isotope effects, where molecules containing the lighter isotope (12C) often react slightly faster than those with the heavier isotope (13C).

This fractionation can introduce systematic errors into the quantification of metabolic fluxes if not properly accounted for. radiocarbon.com To ensure accuracy in radiocarbon determinations and stable isotope tracing studies, measurements are corrected for isotopic fractionation. radiocarbon.com This is achieved by using a mass spectrometer to measure the ratio of 13C to 12C in the sample. The result is expressed as a delta value (δ13C), which represents the per mille (‰) difference from an international standard (Vienna Pee Dee Belemnite, VPDB). radiocarbon.com This correction allows researchers to distinguish between the 13C enrichment that is due to the administered tracer (like Uracil-2-13C) and the baseline variations caused by natural fractionation.

Beyond being a source of potential error, analyzing isotopic fractionation patterns can itself be a powerful analytical tool. The magnitude of fractionation is often characteristic of a specific enzymatic reaction or metabolic pathway. researchgate.net By analyzing the ratio of enrichment factors for two different isotopes (e.g., 13C and 2H) in a technique known as multi-dimensional isotope fractionation analysis, researchers can gain insight into the transition state and mechanism of the first irreversible reaction in a degradation pathway. researchgate.net Therefore, for precise metabolic flux analysis using Uracil-2-13C, accounting for potential fractionation during its conversion to downstream metabolites is essential for the accurate interpretation of results.

Integrated Analytical Platforms (e.g., Stable Isotope Resolved Metabolomics)

Uracil-2-13C is utilized within sophisticated integrated analytical platforms, the most prominent of which is Stable Isotope-Resolved Metabolomics (SIRM). nih.gov SIRM is a powerful approach that traces the metabolic fate of isotope-labeled substrates through cellular pathways, enabling the quantitative analysis of metabolic fluxes. nih.govcreative-proteomics.com This technique provides a dynamic view of metabolism that cannot be achieved by measuring static metabolite concentrations alone. nih.gov

The general workflow of a SIRM experiment is as follows:

Tracer Administration: A stable isotope-labeled substrate, such as [U-13C]-glucose or a specifically labeled compound like Uracil-2-13C, is introduced into a biological system (e.g., cell cultures, tissues, or whole organisms). frontiersin.orgnih.gov

Metabolite Extraction: After a specific incubation period, metabolic activity is quenched, and metabolites are extracted from the samples. frontiersin.org

Analysis: The extracted metabolites are analyzed using high-resolution analytical techniques, primarily Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov These methods can distinguish and quantify the different isotopologues (molecules that differ only in their isotopic composition) of each metabolite. nih.gov

Data Analysis and Flux Calculation: The resulting mass isotopomer distributions are corrected for natural isotope abundance and used to calculate the flow of the labeled atoms through specific metabolic pathways. frontiersin.orgnih.gov

| Step | Description | Key Objective |

|---|---|---|

| 1. Labeling | Introduction of a 13C-labeled substrate (e.g., Uracil-2-13C, [U-13C]-glucose) into a biological system. | Incorporate the heavy isotope into the metabolome. |

| 2. Extraction | Rapid quenching of metabolism and extraction of intracellular metabolites. | Preserve the in vivo metabolic state and recover metabolites. |

| 3. Detection | Analysis of extracts using LC-MS or NMR to measure the mass-to-charge ratio or resonance of metabolites. | Identify and quantify labeled and unlabeled metabolite isotopologues. |

| 4. Interpretation | Computational analysis of isotopologue distribution to map the flow of 13C atoms. | Determine relative and absolute metabolic pathway activities (fluxes). |

SIRM is particularly valuable for dissecting complex and intersecting metabolic networks. nih.gov For example, by using 13C-labeled glucose or glutamine, researchers can trace the carbon atoms into the building blocks of nucleotides, such as the uracil ring, thereby quantifying the contribution of glycolysis or glutaminolysis to de novo pyrimidine synthesis. eurisotop.com This approach has been instrumental in cancer research for identifying metabolic reprogramming in tumor cells and understanding how they sustain their rapid proliferation. nih.goveurisotop.com The integration of targeted isotopologue feature extraction with untargeted screening routines further enhances the power of SIRM, enabling not only the monitoring of known pathways but also the discovery of previously unknown metabolic shifts. frontiersin.org

Unraveling Cellular Metabolism and Flux Dynamics Via Uracil 2 13c

Principles and Applications of 13C Metabolic Flux Analysis (13C-MFA)

13C Metabolic Flux Analysis (13C-MFA) has emerged as a powerful technique for the quantitative analysis of metabolic networks. nih.govnih.gov It provides a detailed picture of intracellular metabolic fluxes, which are the rates of metabolic reactions. nih.govsci-hub.se This is achieved by introducing a substrate labeled with the stable isotope 13C into a biological system and then measuring the labeling patterns of intracellular metabolites. ingentaconnect.comresearchgate.net The resulting data, combined with a stoichiometric model of the metabolic network, allows for the calculation of flux distributions. sci-hub.sefrontiersin.org

The core of 13C-MFA involves several key steps:

Cell Cultivation: Growing cells in a defined medium containing a 13C-labeled substrate. ingentaconnect.com

Isotopic Labeling Measurement: Precisely measuring the labeling patterns of key metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). ingentaconnect.com

Mathematical Modeling: Utilizing computational models to process the experimental data and calculate the metabolic fluxes. ingentaconnect.comfrontiersin.org

Recent advancements in analytical instruments have enabled high-accuracy and sensitive measurements of 13C enrichment, while powerful algorithms have streamlined the complex calculations involved. ingentaconnect.com

Elucidation of Carbon Flux Distributions in Metabolic Networks

A primary application of 13C-MFA is the detailed mapping of how carbon atoms from a substrate are distributed throughout the various pathways of a cell's metabolic network. frontiersin.orggithub.io By tracing the journey of the 13C label, researchers can quantify the amount of carbon flowing through each reaction. researchgate.net This information is crucial for understanding how a cell's metabolism is wired and how it responds to genetic or environmental changes. nih.gov

For instance, by using specifically labeled substrates, such as [1-13C]glucose or [U-13C]glucose, researchers can track the flow of glucose-derived carbons through central metabolic pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov The resulting distribution of 13C in downstream metabolites provides a quantitative measure of the flux through these pathways. researchgate.net This allows for the identification of which pathways are most active and how they contribute to the production of essential cellular components.

Assessment of Metabolic Pathway Activity and Interdependencies

13C-MFA is instrumental in assessing the activity of individual metabolic pathways and understanding how they are interconnected. frontiersin.orggithub.iofrontiersin.org The labeling patterns of metabolites can reveal the relative contributions of different pathways to the synthesis of a particular compound. vanderbilt.edu This allows researchers to identify which pathways are upregulated or downregulated under specific conditions. frontiersin.org

For example, the labeling pattern of amino acids, which are synthesized from intermediates of central carbon metabolism, can provide significant insights into pathway activity. nih.gov By analyzing the isotopomer distribution in amino acids, it is possible to determine the relative activity of pathways such as the Entner-Doudoroff pathway versus glycolysis, or the activity of anaplerotic pathways that replenish TCA cycle intermediates. nih.gov This information is vital for understanding the complex interplay between different metabolic routes.

Isotopic Steady-State and Non-Stationary Flux Determination

13C-MFA can be performed under two different conditions: isotopic steady-state and non-stationary (or isotopically instationary). nih.govfrontiersin.org

Isotopic Steady-State 13C-MFA (SS-MFA): This traditional approach assumes that the system is in both a metabolic and isotopic steady state. frontiersin.orgnih.gov This means that the concentrations of metabolites and the isotopic labeling of these metabolites are constant over time. frontiersin.orgd-nb.info SS-MFA is well-suited for systems that can be maintained in a stable state for a prolonged period. frontiersin.org

Isotopically Non-Stationary 13C-MFA (INST-MFA): This more advanced technique is applied to systems that are at a metabolic steady state but have not yet reached an isotopic steady state. nih.govnih.gov It involves analyzing the transient labeling dynamics of metabolites over time. vanderbilt.edu INST-MFA is particularly useful for studying systems with slow labeling dynamics or when it is impractical to wait for isotopic equilibrium to be reached. nih.govvanderbilt.edu A key advantage of INST-MFA is its ability to provide information about intracellular metabolite pool sizes, which is not possible with SS-MFA. nih.govvanderbilt.edu

The choice between these two methods depends on the specific biological system and the experimental goals. nih.gov

Computational Modeling and Data Integration in Fluxomics

Computational modeling is an indispensable component of 13C-MFA. github.iofrontiersin.orgoup.com The process involves several computational steps, including modeling, simulation, experimental design, flux estimation, and statistical evaluation. oup.com Software platforms like WUFlux and the development of standardized modeling languages such as FluxML have made these complex analyses more accessible and reproducible. github.iofrontiersin.org

These computational tools allow researchers to:

Simulate Labeling Experiments: Predict the expected labeling patterns for a given metabolic network and flux distribution. oup.com

Estimate Fluxes: Calculate the most likely flux distribution that explains the experimentally measured labeling data. frontiersin.org

Perform Statistical Analysis: Evaluate the confidence of the estimated fluxes and the goodness-of-fit of the model. nih.gov

Furthermore, there is a growing trend to integrate 13C-MFA data with other 'omics' data, such as transcriptomics, to gain a more comprehensive understanding of metabolic regulation. plos.org This data integration allows for the identification of correlations between gene expression levels and metabolic fluxes, providing deeper insights into the mechanisms that control cellular metabolism. plos.org

Investigation of Pyrimidine (B1678525) and Nucleic Acid Biosynthetic Pathways

Isotopically labeled compounds, including Uracil-2-13C, are valuable tools for investigating the biosynthesis of pyrimidines and nucleic acids. isotope.comnih.gov By tracing the incorporation of labeled precursors, researchers can delineate the metabolic pathways involved in the synthesis of these essential biomolecules. nih.gov

De Novo Synthesis Pathways of Pyrimidine Nucleobases

The de novo synthesis of pyrimidine nucleobases is a fundamental metabolic process that begins with simple precursor molecules. ebi.ac.uk This pathway can be effectively studied using 13C-labeled tracers. nih.govnih.gov For example, the incorporation of 13C from labeled bicarbonate into the uracil (B121893) nucleotide pool can be quantified to measure the flux through the de novo pyrimidine biosynthetic pathway. nih.gov This allows for the assessment of the pathway's activity and the effects of potential inhibitors. nih.gov

Studies have shown that the carbon and nitrogen atoms in the pyrimidine ring are derived from specific sources. mdpi.com For instance, introducing U-13C-aspartate and measuring the resulting M+3 labeled uridine (B1682114) or UMP can be used to analyze pyrimidine biosynthesis. mdpi.com Similarly, the incorporation of a carbon atom from 13C-enriched inorganic carbonate can be observed in pyrimidine bases, providing further insights into the de novo synthesis pathway. acs.org By using specifically labeled compounds like Uracil-2-13C, researchers can precisely track the fate of individual atoms and gain a detailed understanding of the enzymatic reactions involved in pyrimidine ring formation. nih.gov

The ability to visualize and quantify the activity of the de novo synthesis pathway at the single-cell level is also emerging, offering unprecedented spatial and temporal resolution of nitrogenous base metabolism. biorxiv.orgresearchgate.net This allows for the investigation of metabolic heterogeneity within a cell population. researchgate.net

Incorporation into RNA and DNA Precursors

Uracil is a fundamental pyrimidine base that serves as a precursor for the synthesis of both ribonucleotides for RNA and deoxyribonucleotides for DNA. By introducing Uracil-2-13C into a biological system, researchers can meticulously track the journey of the labeled carbon atom as it is incorporated into various downstream nucleotide pools. This provides a dynamic view of the rates and contributions of different pathways to nucleic acid synthesis.

The initial step in this process is the conversion of uracil to uridine monophosphate (UMP). From UMP, a series of enzymatic reactions leads to the formation of other essential pyrimidine nucleotides. The labeled carbon from Uracil-2-13C can be traced into uridine triphosphate (UTP), a direct precursor for RNA synthesis, and cytidine (B196190) triphosphate (CTP), which is formed from UTP. unl.eduwhiterose.ac.uk

Furthermore, the labeled carbon can also be found in the precursors for DNA synthesis. Ribonucleotide reductase converts ribonucleoside diphosphates (like UDP and CDP) into their deoxy- forms (dUDP and dCDP). These are then converted to deoxyuridine triphosphate (dUTP) and deoxycytidine triphosphate (dCTP). unl.edu Notably, dUTP can be incorporated into DNA by DNA polymerases, although cells have mechanisms to remove uracil from DNA and replace it with thymine (B56734). worldscientific.comresearchgate.net The synthesis of thymidine (B127349) triphosphate (dTTP), the canonical pyrimidine for DNA, also proceeds through a uracil-derived intermediate, deoxyuridine monophosphate (dUMP). whiterose.ac.uk

The flow of the 13C label from Uracil-2-13C into these various nucleotide pools can be quantified using techniques like mass spectrometry, providing a detailed map of the flux through these critical biosynthetic pathways.

Table 1: Incorporation of 13C from Uracil-2-13C into RNA and DNA Precursors

| Labeled Precursor | Key Intermediate | Labeled RNA Precursors | Labeled DNA Precursors |

|---|

Tracing Nucleotide Metabolism and Salvage Pathways

In addition to the de novo synthesis of nucleotides from simpler precursors, cells can also recycle pre-existing nucleobases and nucleosides through salvage pathways. These pathways are crucial for cellular economy, saving energy and resources. Uracil-2-13C is an invaluable tracer for investigating the activity and regulation of the pyrimidine salvage pathway.

Studies have shown that the reliance on salvage versus de novo pathways can vary significantly between different cell types and under different physiological conditions. asm.orgfrontiersin.org For instance, some organisms are entirely dependent on salvage pathways for their pyrimidine supply. asm.org Isotope tracing with Uracil-2-13C allows for the quantitative dissection of the relative contributions of the salvage and de novo pathways to the total nucleotide pool. This is achieved by comparing the enrichment of 13C in UMP and its downstream products when cells are supplied with both labeled uracil and labeled precursors for the de novo pathway (e.g., 13C-glucose or 13C-aspartate).

Table 2: Key Enzymes and Reactions in Uracil Salvage Traced by Uracil-2-13C

| Enzyme | Reaction | Labeled Substrate | Labeled Product | Significance |

|---|---|---|---|---|

| Uracil Phosphoribosyltransferase (UPRT) | Uracil + PRPP → UMP + PPi | Uracil-2-13C | 13C-UMP | Central step in pyrimidine salvage |

| Uridine Phosphorylase (UP) | Uridine + Pi ↔ Uracil + Ribose-1-phosphate | 13C-Uridine (from downstream) | Uracil-2-13C | Reversible reaction connecting uracil and uridine metabolism |

Metabolic Reprogramming and Pathway Shifts under Perturbation

Cells exhibit remarkable metabolic plasticity, reprogramming their metabolic pathways in response to various perturbations, such as nutrient availability, drug treatment, or disease states like cancer. mdpi.comnih.govnih.gov The study of these metabolic shifts, often termed metabolic reprogramming, is critical for understanding disease pathogenesis and developing effective therapies. Uracil-2-13C, in conjunction with metabolic flux analysis (MFA), provides a powerful approach to investigate how nucleotide metabolism is rewired under such conditions.

Cancer cells, for example, are known to have an increased demand for nucleotides to support their rapid proliferation. oup.com This often leads to an upregulation of both de novo and salvage pathways for pyrimidine synthesis. By using Uracil-2-13C, researchers can quantify the changes in flux through these pathways in cancer cells compared to their normal counterparts. This can reveal dependencies on specific pathways that could be exploited as therapeutic targets. For instance, if a particular cancer type shows a high reliance on the uracil salvage pathway, inhibitors of UPRT could be explored as a potential treatment strategy.

Similarly, the response of cells to drugs that target nucleotide metabolism can be precisely mapped using Uracil-2-13C. For example, treatment with a drug that inhibits the de novo pyrimidine synthesis pathway might lead to a compensatory increase in the flux through the salvage pathway. Quantifying this shift with Uracil-2-13C can provide insights into mechanisms of drug resistance and inform the development of combination therapies. nih.gov

The data obtained from Uracil-2-13C tracing experiments can be integrated into computational models of cellular metabolism to provide a systems-level understanding of the metabolic response to perturbation. ub.edu

Table 3: Illustrative Example of Metabolic Reprogramming in Response to a Hypothetical Perturbation

| Metabolic State | Flux through De Novo Pyrimidine Synthesis | Flux through Uracil Salvage Pathway (traced by Uracil-2-13C) | Implication |

|---|---|---|---|

| Normal/Control | Baseline | Baseline | Balanced nucleotide synthesis |

| Perturbation (e.g., Drug inhibiting de novo synthesis) | Decreased | Increased | Compensatory upregulation of salvage pathway |

Probing Uracil-DNA Glycosylase (UDG) Reaction Mechanisms

Uracil-DNA Glycosylase (UDG) is a critical DNA repair enzyme that initiates the base excision repair (BER) pathway by identifying and removing uracil from DNA. wikipedia.orgnih.gov Uracil can arise in DNA from the deamination of cytosine or the misincorporation of dUMP during replication. nih.govnih.gov The study of its complex mechanism, while extensive, has primarily relied on structural biology and other substrate analogs. While Uracil-2-13C is a logical candidate for such studies, its specific application in the detailed mechanistic elucidation of UDG is not prominently documented in current scientific literature. The following sections describe the established mechanisms of UDG that could potentially be investigated using isotopic labeling.

The primary function of UDG is to catalyze the hydrolysis of the N-glycosidic bond between the uracil base and the deoxyribose sugar of the DNA backbone. wikipedia.orgresearchgate.net This action creates an apurinic/apyrimidinic (AP) site, which is a key intermediate in the BER pathway. nih.govresearchgate.netbiorxiv.org The repair process is then completed by other enzymes, including an AP endonuclease, a DNA polymerase, and a DNA ligase, which collectively restore the correct nucleotide sequence. nih.govresearchgate.net UDG's efficiency is remarkable, as it can locate and excise uracil even when the enzyme's active-site functional groups are altered, suggesting that the enzyme funnels binding energy into catalysis through structural distortions. researchgate.net

To access the uracil base embedded within the DNA double helix, UDG employs a "base flipping" mechanism. researchgate.netacs.orgbiorxiv.org The enzyme first binds nonspecifically to the DNA and scans for the lesion. wikipedia.org Upon encountering a uracil, UDG kinks the DNA backbone and flips the entire deoxyuridine nucleotide out of the helix and into its active site pocket. researchgate.netembopress.orgacs.org This process has been described as a "pinch-push-pull" or "pinch-and-pull" mechanism, where conserved loops compress the DNA backbone ("pinch"), a leucine (B10760876) residue intercalates into the DNA to push the base out ("push"), and interactions within the active site stabilize the extrahelical nucleotide ("pull"). wikipedia.orgembopress.orgoup.com Kinetic studies using substrate analogs have shown that this base flipping is a rapid, reversible step that precedes a conformational change in the enzyme. acs.org

Once the uracil is in the active site, UDG induces significant conformational strain on the substrate to promote catalysis. researchgate.netpnas.org The enzyme distorts the uracil ring and the deoxyribose sugar, stretching the glycosylic bond and making it more susceptible to cleavage. pnas.org This distortion is achieved through the rigid architecture of the active site, which includes key amino acid residues. ebi.ac.uk Although the exact catalytic mechanism is debated, a conserved aspartic acid (Asp) and histidine (His) residue are consistently implicated. wikipedia.orgnih.govnih.gov Computational studies suggest the reaction proceeds through a dissociative mode, forming an oxocarbenium ion intermediate that is stabilized by the enzyme and the DNA phosphate backbone before being attacked by an activated water molecule. nih.govresearchgate.net

Conformational Dynamics and Base Flipping Mechanisms

Studies of Other Uracil-Interacting Enzymes

Beyond DNA repair, Uracil-2-13C has proven to be a definitive probe for studying other enzymes central to pyrimidine metabolism.

Uracil-2-13C is a well-established in vivo probe for assessing the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine catabolism. researchgate.netnih.govnih.gov DPD is responsible for the breakdown of uracil and thymine, and it also metabolizes fluoropyrimidine chemotherapy drugs like 5-fluorouracil (B62378) (5-FU). researchgate.netbiorxiv.org

A key application of Uracil-2-13C is the Uracil Breath Test (UraBT). researchgate.netpjms.com.pk In this test, a patient ingests an oral dose of Uracil-2-13C. The DPD enzyme in the liver metabolizes the labeled uracil, cleaving the pyrimidine ring and releasing the ¹³C atom as ¹³CO₂. This labeled carbon dioxide travels through the bloodstream and is expelled in the breath, where its concentration can be precisely measured by mass spectrometry or infrared spectrophotometry. researchgate.netnih.govpjms.com.pk The amount of ¹³CO₂ exhaled is directly proportional to the body's DPD enzyme activity. researchgate.net This provides a rapid, non-invasive method to identify patients with DPD deficiency, who are at high risk for severe toxicity from 5-FU based chemotherapy. researchgate.netpjms.com.pk

Pharmacokinetic studies in healthy individuals have detailed the metabolic fate of orally administered Uracil-2-13C. The compound is metabolized sequentially by DPD, dihydropyrimidinase, and β-ureidopropionase, ultimately yielding β-alanine, ammonia, and CO₂. nih.gov The data below from a study in healthy males illustrates the pharmacokinetic profile of Uracil-2-13C and its primary metabolite. nih.gov

| Parameter | [2-¹³C]Uracil | [2-¹³C]5,6-Dihydrouracil |

|---|---|---|

| Elimination Half-Life (h) | 0.2–0.3 | 0.9–1.4 |

| AUC Ratio (Metabolite/Parent) | N/A | 1.9–3.1 |

This interactive table summarizes pharmacokinetic data for Uracil-2-13C and its metabolite. The Area Under the Curve (AUC) ratio shows that the concentration of the metabolite, dihydrouracil, is significantly higher in plasma than that of the parent compound. nih.gov

Uridine nucleosidases, also known as uridine hydrolases, are enzymes that catalyze the hydrolysis of the N-glycosidic bond in uridine to produce uracil and ribose. nih.govnih.gov These enzymes play a crucial role in the pyrimidine salvage pathway, which allows cells to recycle pyrimidine bases. nih.govresearchgate.net By cleaving uridine, they provide a source of uracil that can either be degraded further or be converted back into nucleotides. nih.govresearchgate.net

Studies to characterize the activity of uridine nucleosidases have often employed radiolabeled substrates. For example, the conversion of [¹⁴C]-labeled uridine to [¹⁴C]-uracil has been used to quantify enzyme activity in plant extracts. nih.gov While uracil is the product of this enzymatic reaction, the specific use of Uracil-2-13C as an analytical tool to probe the mechanism of uridine nucleosidases is not described in the available research.

Conclusion

Uracil-2-¹³C has established itself as a vital tool in biochemical research, offering a safe and effective means to probe the complexities of nucleic acid metabolism, enzyme function, and drug pharmacokinetics. The insights gained from studies utilizing this specific isotopic tracer continue to advance our understanding of fundamental biological processes and have direct implications for clinical practice, particularly in the personalization of cancer therapy. As analytical technologies continue to evolve, the applications of Uracil-2-¹³C are poised to expand, further solidifying its role in the ever-advancing field of metabolic research.

Future Perspectives and Advanced Research Applications

Development of Multi-Isotope Labeling Strategies (¹³C, ¹⁵N, ²H)

The power of isotope tracing is significantly amplified when multiple isotopes are used in concert. The development of multi-isotope labeling strategies involving ¹³C, Nitrogen-15 (B135050) (¹⁵N), and Deuterium (B1214612) (²H) is a key area of future research. nih.gov These strategies allow for the simultaneous tracking of different atoms within a molecule or metabolic network, providing a more comprehensive picture of biochemical transformations.

For instance, combining ¹³C-labeled uracil (B121893) with ¹⁵N-labeled precursors can elucidate the intricate pathways of nucleotide synthesis and degradation. creative-proteomics.com The incorporation of ²H can further refine these studies by providing information on redox states and the flow of hydrogen atoms. nih.gov Such multi-isotope approaches are crucial for detailed metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions. nih.govcreative-proteomics.com By tracing the fate of multiple isotopes, researchers can achieve a higher resolution of metabolic fluxes and better understand how these fluxes are altered in disease states. nih.gov

Table 1: Examples of Multi-Isotope Labeling Strategies

| Isotopes Used | Target Molecule(s) | Research Application |

| ¹³C, ¹⁵N | Uracil, Glutamine | Elucidating nucleotide biosynthesis pathways. creative-proteomics.comcaymanchem.commedchemexpress.com |

| ¹³C, ²H | Glucose, Uracil | Investigating central carbon metabolism and its links to nucleotide synthesis. nih.gov |

| ¹³C, ¹⁵N, ²H | RNA | Probing RNA structure and dynamics with enhanced NMR spectroscopy. nih.govresearchgate.net |

The synthesis of multi-labeled compounds like Uracil-¹³C,¹⁵N₂ is a critical step in enabling these advanced studies. caymanchem.commedchemexpress.com These labeled molecules serve as internal standards for quantification or as tracers to follow metabolic pathways. caymanchem.com The development of efficient chemo-enzymatic methods for producing such specifically labeled building blocks is an active area of research, promising to make these powerful techniques more accessible. researchgate.netnih.gov

Application in Diverse Biological Systems and Organismal Models

The applications of Uracil-2-¹³C are expanding beyond simple cell culture models to more complex biological systems and whole organisms. This progression is essential for understanding how metabolic pathways operate in the context of a complete physiological system. For example, stable isotope tracing with labeled precursors is being used to study metabolic reprogramming in cancer, both in vitro and in vivo. nih.gov

In cancer research, uniformly ¹³C-labeled glucose ([U-¹³C₆]glucose) is often used to trace the flow of carbon into various metabolic pathways, including the synthesis of nucleotides like uracil. nih.govfrontiersin.orgbiorxiv.org By analyzing the labeling patterns in uracil and other metabolites, researchers can identify metabolic shifts that support tumor growth and proliferation. nih.govresearchgate.net This knowledge can be leveraged to develop new therapeutic strategies that target these altered metabolic pathways.

The use of Uracil-2-¹³C and other labeled compounds is also crucial for studying the metabolism of diverse organisms, from microbes to plants and mammals. mdpi.comannualreviews.orgnih.gov In microbiology, ¹³C-MFA is a powerful tool for understanding and engineering microbial metabolism for the production of biofuels and other valuable chemicals. mdpi.com In plant biology, isotope labeling helps to unravel the complexities of RNA modifications and their roles in development and stress responses. annualreviews.org

Integration with Multi-Omics Data for Systems-Level Understanding

The true potential of Uracil-2-¹³C tracing lies in its integration with other "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics. opendentistryjournal.comnih.gov This multi-omics approach provides a holistic view of biological systems, allowing researchers to connect changes at the metabolic level with alterations in gene expression, protein levels, and other molecular components. nih.gov

For example, by combining stable isotope tracing with single-cell RNA sequencing (scRNA-seq), it is possible to study metabolic heterogeneity within a population of cells. nih.gov This is particularly important in cancer, where tumors are often composed of diverse cell populations with different metabolic profiles. nih.gov Machine learning and other computational methods are being developed to integrate and analyze these large and complex multi-omics datasets. opendentistryjournal.comsissa.it

The integration of metabolomics data, including that derived from Uracil-2-¹³C tracing, with other omics data can help to identify novel biomarkers for disease diagnosis and prognosis. opendentistryjournal.com It can also aid in the discovery of new drug targets by revealing the key metabolic pathways that are dysregulated in disease. opendentistryjournal.comnih.gov

Novel Methodological Advancements in Isotope Tracing and Analysis

Continuous innovation in analytical techniques and computational tools is expanding the capabilities of isotope tracing with Uracil-2-¹³C. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods for detecting and quantifying isotope-labeled molecules. nih.govacs.org

In NMR, the use of ¹³C-labeled uracil and other nucleotides helps to overcome spectral crowding and simplify the analysis of large RNA molecules. nih.govacs.org This allows for the detailed study of RNA structure and dynamics, providing insights into their biological functions. nih.govoup.comnih.govresearchgate.net Novel NMR experiments are being developed to further enhance the information that can be obtained from labeled RNAs. oup.com

In mass spectrometry, advancements in instrumentation and data analysis software are improving the sensitivity and accuracy of metabolic flux analysis. frontiersin.orgacs.org New software tools are being developed to automate the analysis of isotope tracing data, making these powerful techniques more accessible to a wider range of researchers. biorxiv.org Furthermore, novel methods for untargeted stable isotope-resolved metabolomics are enabling the discovery of previously unknown metabolic pathways and alterations. frontiersin.org

Q & A

Q. How can researchers identify underexplored applications of Uracil-2-¹³C using systematic literature reviews?

- Methodological Answer : Apply PICOC criteria (Population: biological systems; Intervention: isotopic labeling; Comparison: alternative tracers; Outcomes: metabolic flux; Context: in vitro/in vivo) to filter studies. Use tools like PRISMA for transparent reporting of search strategies and inclusion criteria .

Q. What common pitfalls occur when formulating hypotheses about Uracil-2-¹³C’s role in epigenetic regulation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.